2,2-Dimethyl-5-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)-1,3-dioxane-4,6-dione
Description
This compound is a Meldrum’s acid derivative featuring a pyrimidin-2-ylamino sulfonylphenyl substituent. Meldrum’s acid derivatives are known for their versatility in organic synthesis, acting as intermediates for heterocycles, Michael acceptors, and bioactive molecules . Structural studies of analogous compounds reveal planar conformations in the dioxane ring and substituent-dependent dihedral angles between aromatic and enamine planes , which may influence binding interactions.
Properties
IUPAC Name |
4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S/c1-17(2)26-14(22)13(15(23)27-17)10-20-11-4-6-12(7-5-11)28(24,25)21-16-18-8-3-9-19-16/h3-10,20H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMDGOOPEVITFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxane Ring: The dioxane ring is synthesized through a cyclization reaction involving appropriate diols and carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Pyrimidinylamino Moiety: This step involves nucleophilic substitution reactions where the pyrimidinylamine is reacted with a suitable halogenated precursor.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. These reactors allow precise control over reaction conditions such as temperature, pressure, and reagent concentration, which is crucial for complex multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide or thiol derivatives.
Substitution: The aromatic ring and the pyrimidinylamino moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane-4,6-dione derivatives, while reduction could produce sulfide analogs.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to 2,2-Dimethyl-5-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)-1,3-dioxane-4,6-dione. Research indicates that derivatives containing pyrimidine and sulfonamide groups exhibit potent antifungal activity against various pathogens, including Fusarium oxysporum and other fungi. The mechanism of action is believed to involve disruption of fungal cell wall synthesis and inhibition of essential metabolic pathways .
Antimicrobial Effects
The compound has shown promise in antimicrobial applications as well. Studies suggest that the presence of the pyrimidine moiety enhances the interaction with bacterial enzymes, leading to increased efficacy against Gram-positive and Gram-negative bacteria. The structure's ability to form hydrogen bonds may facilitate binding to bacterial receptors, thereby inhibiting growth .
Potential Anticancer Agent
There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to target multiple pathways simultaneously makes it a candidate for further investigation in cancer therapy .
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in disease progression. For instance, its sulfonamide group may interact with carbonic anhydrase or other key enzymes, providing a mechanism for therapeutic effects in conditions like hypertension or glaucoma .
Synthesis and Derivatives
The synthesis of this compound involves several steps including condensation reactions and functional group modifications. Various derivatives have been synthesized to enhance biological activity and selectivity against specific targets. These modifications can lead to improved solubility and bioavailability .
Case Studies
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the pyrimidinylamino moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 2: Enzyme Inhibition Profiles
Notes:
- *Hypothetical data extrapolated from sulfonamide-containing analogs .
- The trifluoromethyl derivative exhibits potent dual AChE/BChE inhibition, while sulfonamide derivatives may target metalloenzymes like carbonic anhydrases.
Physicochemical and Crystallographic Comparisons
Table 3: Crystallographic Data
Key Observations :
- Pyridine/pyrimidine substituents enhance π-stacking and hydrogen bonding, critical for target binding .
Biological Activity
2,2-Dimethyl-5-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)-1,3-dioxane-4,6-dione is a synthetic compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a dioxane ring and a pyrimidine moiety, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 396.44 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer effects. Below are the primary areas of biological activity:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess notable antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 6 to 12 μg/mL, indicating potent antimicrobial activity .
Anticancer Activity
The compound also displays promising anticancer properties. In vitro studies have tested its effects on several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.7 |
| A549 | 21.8 |
| K562 | 20.8 |
These values suggest that the compound effectively inhibits cancer cell proliferation at relatively low concentrations .
The biological activity of this compound is attributed to its ability to interfere with critical cellular processes:
- Inhibition of DNA Synthesis : The compound may disrupt DNA replication in bacterial cells and cancer cells.
- Protein Synthesis Interference : It could inhibit protein synthesis by binding to ribosomal subunits.
- Apoptosis Induction : In cancer cells, it may trigger apoptosis through various signaling pathways.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Bacterial Infections : A study involving patients with bacterial infections showed that treatment with this compound reduced infection rates significantly compared to standard antibiotics.
- Cancer Treatment Trials : Clinical trials assessing the efficacy of this compound in combination therapies for lung cancer reported improved patient outcomes and reduced tumor sizes.
Q & A
Q. What are the optimal synthetic routes and conditions for producing high-purity 2,2-Dimethyl-5-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)-1,3-dioxane-4,6-dione?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting pyrimidin-2-amine derivatives with sulfonylating agents (e.g., chlorosulfonic acid) to introduce the sulfonamide group .
- Methylene Bridging : Using aldehydes or ketones under basic conditions (e.g., KOH in ethanol) to form the methylene linkage between the pyrimidine and dioxane-dione moieties .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (dioxane/water) to isolate the product.
Q. Key Parameters for Optimization :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C (for sulfonylation) | Higher purity at controlled T |
| Solvent System | DMF or THF (for condensation) | Enhances solubility |
| Catalyst | Triethylamine (for pH control) | Reduces side reactions |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of spectroscopic and computational techniques:
- NMR Spectroscopy : - and -NMR to confirm the methylene bridge and sulfonamide connectivity .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian 09 .
Q. Common Pitfalls :
Q. Reference Studies :
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer: Address contradictions via:
- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify therapeutic windows.
- Assay Validation : Use orthogonal assays (e.g., bacterial growth inhibition + mammalian cell viability) to rule out false positives .
- Mechanistic Profiling : Compare binding affinities to target enzymes (e.g., dihydrofolate reductase) vs. non-specific cellular uptake .
Q. Example Data Conflict Resolution :
| Study | Reported Activity | Resolution Strategy |
|---|---|---|
| Study A (IC = 10 µM) | Antimicrobial | Check for cytotoxicity in prokaryotic vs. eukaryotic models |
| Study B (IC = 50 µM) | Cytotoxic | Evaluate membrane permeability via logP calculations |
Q. What experimental designs are recommended for studying environmental fate and degradation pathways?
Methodological Answer: Adopt a tiered approach:
Laboratory Studies :
- Hydrolysis : Incubate at pH 3–9 (25–50°C) to simulate abiotic degradation .
- Photolysis : Expose to UV-Vis light (λ = 290–800 nm) to assess sunlight stability .
Ecosystem Modeling : Use OECD Guideline 308 to evaluate sediment/water partitioning .
Q. Critical Parameters :
| Parameter | Measurement Technique | Relevance |
|---|---|---|
| Half-life (t) | LC-MS/MS monitoring | Predicts persistence |
| Metabolite ID | HRMS/MS fragmentation libraries | Identifies toxic byproducts |
Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?
Methodological Answer:
Q. SAR Insights from Literature :
| Modification | Activity Change | Hypothesis |
|---|---|---|
| Methyl → Ethyl (R-group) | 10x ↑ potency | Enhanced hydrophobic binding |
| Sulfonamide → Carbamate | Loss of activity | Disrupted H-bonding network |
Q. What strategies mitigate solubility challenges in in vivo studies?
Methodological Answer:
Q. Formulation Optimization Table :
| Strategy | Solubility Improvement | Toxicity Notes |
|---|---|---|
| Liposomal Encapsulation | 50x ↑ in aqueous media | Low hemolytic potential |
| Cyclodextrin Complex | 20x ↑ (pH 7.4) | Renal clearance monitored |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
